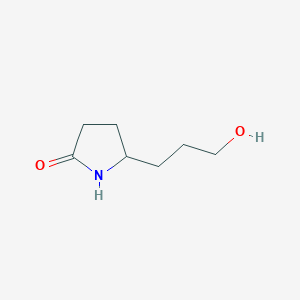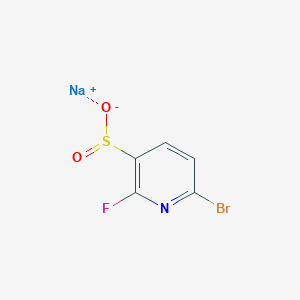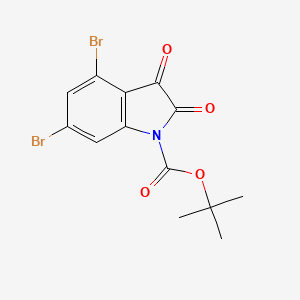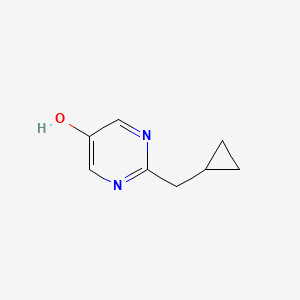
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a dihydronaphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one typically involves the introduction of trifluoromethyl groups into a naphthalenone structure. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups such as halides, amines, or ethers .
Aplicaciones Científicas De Investigación
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of trifluoromethyl groups.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to receptors or enzymes. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted naphthalenones and related structures such as:
- 3,5-Bis(trifluoromethyl)aniline
- 5,7-Bis(trifluoromethyl)quinoxaline-2,3-diol
Uniqueness
What sets 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one apart is its specific substitution pattern and the resulting chemical properties. The presence of two trifluoromethyl groups at the 5 and 7 positions of the naphthalenone core imparts unique electronic and steric effects, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H8F6O |
|---|---|
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
5,7-bis(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H8F6O/c13-11(14,15)6-4-8-7(2-1-3-10(8)19)9(5-6)12(16,17)18/h4-5H,1-3H2 |
Clave InChI |
AMEQNDNSFNBTHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)

![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)








![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)

